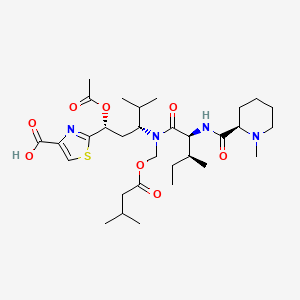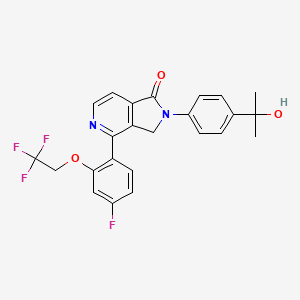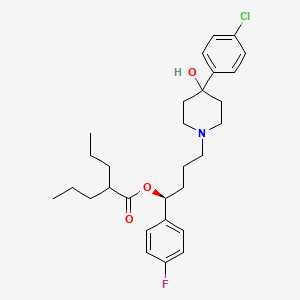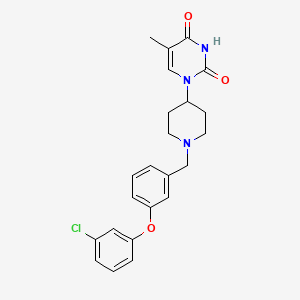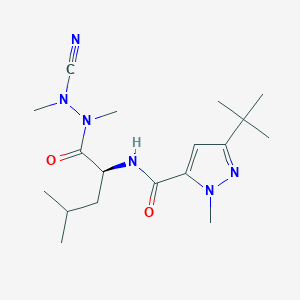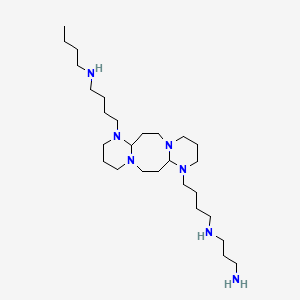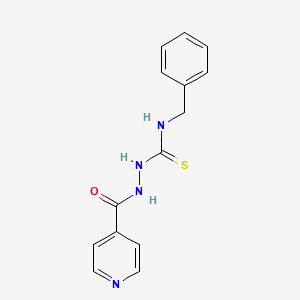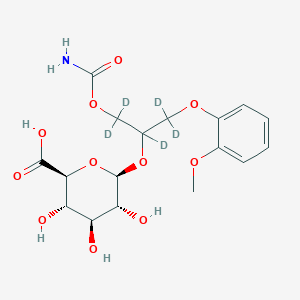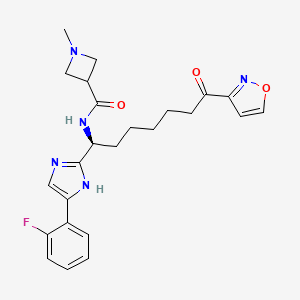
Hdac-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-26 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have garnered significant interest due to their potential therapeutic applications, particularly in the treatment of cancer and other diseases involving epigenetic dysregulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-26 typically involves the use of hydroxamic acid derivatives, which are known for their ability to chelate metal ions such as zinc. The most common synthetic route starts with the activation of carboxylic acids as esters or acyl chlorides, followed by nucleophilic acyl substitution to introduce the hydroxamic acid moiety . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Hdac-IN-26 primarily undergoes reactions involving its hydroxamic acid moiety. These reactions include:
Acylation and Deacylation: The compound can participate in acylation and deacylation reactions, which are essential for its interaction with target enzymes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Metal ions: Zinc ions are commonly involved in the chelation reactions.
Organic solvents: Solvents such as dimethyl sulfoxide and acetonitrile are often used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from the reactions of this compound are typically complexes with metal ions, which are essential for its biological activity .
Applications De Recherche Scientifique
Hdac-IN-26 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Neurodegenerative Diseases: Research has indicated that this compound may have therapeutic potential in treating neurodegenerative diseases by modulating gene expression and reducing neuroinflammation.
Drug Development: This compound serves as a lead compound for the development of new histone deacetylase inhibitors with improved efficacy and reduced toxicity.
Mécanisme D'action
Hdac-IN-26 exerts its effects by inhibiting the enzymatic activity of histone deacetylases. The hydroxamic acid moiety of the compound chelates the zinc ion in the active site of the enzyme, preventing it from deacetylating histone proteins . This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . The compound’s ability to modulate gene expression is crucial for its therapeutic effects, particularly in cancer treatment .
Comparaison Avec Des Composés Similaires
Hdac-IN-26 is part of a broader class of histone deacetylase inhibitors, which includes other compounds such as:
Panobinostat: Another FDA-approved inhibitor, Panobinostat is used for the treatment of multiple myeloma.
Belinostat: This compound is approved for the treatment of peripheral T-cell lymphoma.
Uniqueness
This compound is unique due to its specific structure and high affinity for the zinc ion in the active site of histone deacetylases. This high affinity contributes to its potent inhibitory activity and makes it a valuable tool in both research and therapeutic applications .
Conclusion
This compound is a potent histone deacetylase inhibitor with significant potential in scientific research and therapeutic applications. Its ability to modulate gene expression through the inhibition of histone deacetylases makes it a valuable compound in the study and treatment of various diseases, particularly cancer. The compound’s unique structure and high affinity for zinc ions set it apart from other histone deacetylase inhibitors, highlighting its importance in the field of epigenetics and drug development.
Propriétés
Formule moléculaire |
C24H28FN5O3 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
N-[(1S)-1-[5-(2-fluorophenyl)-1H-imidazol-2-yl]-7-(1,2-oxazol-3-yl)-7-oxoheptyl]-1-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C24H28FN5O3/c1-30-14-16(15-30)24(32)28-20(9-3-2-4-10-22(31)19-11-12-33-29-19)23-26-13-21(27-23)17-7-5-6-8-18(17)25/h5-8,11-13,16,20H,2-4,9-10,14-15H2,1H3,(H,26,27)(H,28,32)/t20-/m0/s1 |
Clé InChI |
YNOXQYPNBSQQEI-FQEVSTJZSA-N |
SMILES isomérique |
CN1CC(C1)C(=O)N[C@@H](CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F |
SMILES canonique |
CN1CC(C1)C(=O)NC(CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)
